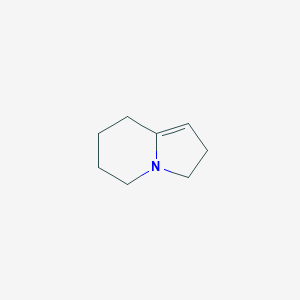

2,3,5,6,7,8-Hexahydroindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydroindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h5H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQWSUFPEGCZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511251 | |

| Record name | 2,3,5,6,7,8-Hexahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85380-99-0 | |

| Record name | 2,3,5,6,7,8-Hexahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2,3,5,6,7,8-Hexahydroindolizine Core and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of the saturated indolizine scaffold, with a focus on the 2,3,5,6,7,8-hexahydroindolizine core. As specific data for this exact isomer is limited, this document synthesizes information from closely related and well-studied indolizidine alkaloids to provide a robust framework for researchers. The indolizidine skeleton, a recurring motif in a vast array of natural products, presents a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties have made it a target of significant synthetic and pharmacological interest.

The Indolizidine Scaffold: A Structural Overview

The foundational structure of the compounds discussed herein is indolizine, a bicyclic aromatic nitrogen-containing heterocycle. Its fully saturated counterpart is known as indolizidine, or 1-azabicyclo[4.3.0]nonane. The hexahydroindolizine nomenclature implies a partially saturated system, and the specific numbering "2,3,5,6,7,8" indicates the positions of the hydrogenated carbons. Understanding this core structure is paramount for interpreting its chemical behavior and biological activity.

Indolizidine alkaloids, naturally occurring compounds featuring this core, are found in sources ranging from the skin of amphibians to plants and fungi. These molecules exhibit a wide spectrum of biological activities, including potential as anticancer, antiviral, and antileukemic agents.

Diagram: The Indolizine and Indolizidine Core Structures

Caption: From aromatic indolizine to the saturated indolizidine core.

Physicochemical Properties of the Saturated Indolizine Core

| Property | Representative Value (for Octahydroindolizine) | Source |

| Molecular Formula | C₈H₁₅N | |

| Molecular Weight | 125.21 g/mol | |

| Boiling Point | 164-166 °C (estimated) | |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). Limited solubility in water. | General chemical principles |

| pKa | ~10-11 (estimated for the conjugate acid) | General chemical principles for bicyclic amines |

Synthesis of the Indolizidine Core: A Methodological Overview

The construction of the indolizidine skeleton is a central theme in synthetic organic chemistry. A variety of strategies have been developed, often leveraging cyclization reactions as the key step.

One prevalent approach involves the cyclization of substituted pyrrolidine or piperidine precursors. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester can yield a dihydroindolizinone, which can be further reduced to the saturated core. Another powerful method is the hetero Diels-Alder reaction, which can provide rapid access to the 5,8-disubstituted indolizidine skeleton. This involves the reaction of a suitable diene with a cyclic imine like Δ1-pyrroline.

Workflow: Representative Synthesis of a Substituted Indolizidine

Caption: A generalized synthetic pathway to the indolizidine core.

Spectral Characterization of the Hexahydroindolizine Scaffold

The elucidation of the structure of indolizidine derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a saturated indolizidine will be complex due to the number of non-equivalent protons in the bicyclic system. The chemical shifts will typically fall in the upfield region (1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom will be shifted downfield due to the inductive effect of the nitrogen. Coupling constants (J-values) are crucial for determining the relative stereochemistry of the substituents and the ring fusion.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the core structure. Carbons bonded to the nitrogen will appear in the 40-60 ppm range. The exact chemical shifts are highly dependent on the substitution pattern and stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of a simple hexahydroindolizine will be characterized by:

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for saturated hydrocarbons.

-

C-N stretching vibrations: These appear in the 1000-1250 cm⁻¹ region.

-

The absence of peaks in the aromatic C-H stretching region (>3000 cm⁻¹) and the C=C stretching region (1600-1680 cm⁻¹) confirms the saturated nature of the ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of indolizidine alkaloids. The molecular ion peak (M⁺) will confirm the molecular formula. The fragmentation patterns are often complex but can provide valuable structural information. Common fragmentation pathways involve the cleavage of the bonds alpha to the nitrogen atom.

Applications in Drug Development and Medicinal Chemistry

The indolizidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Derivatives of the indolizine and indolizidine core have shown a wide array of pharmacological activities.

-

Anticancer Activity: Many natural and synthetic indolizidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. For example, certain phenanthroindolizidine alkaloids have been investigated for their ability to inhibit dihydrofolate reductase, a key target in cancer chemotherapy.

-

Antiviral Activity: Some hydroxylated indolizidines, such as castanospermine and swainsonine, are potent inhibitors of glycosidase enzymes, which are crucial for the life cycle of many viruses, including HIV.

-

Neurological Activity: The 5,8-disubstituted indolizidines, isolated from the skin of amphibians, act as noncompetitive blockers of nicotinic receptors, highlighting their potential in neuroscience research.

The development of novel synthetic methodologies allows for the creation of libraries of indolizidine derivatives, which can be screened for new and improved biological activities.

Safety and Handling

While specific toxicity data for 2,3,5,6,7,8-hexahydroindolizine is not available, as a bicyclic amine, it should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing in a dry, sealed environment is recommended.

In case of exposure, follow standard laboratory safety protocols. If skin or eye contact occurs, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

Conclusion

The 2,3,5,6,7,8-hexahydroindolizine core, as a member of the broader indolizidine family, represents a valuable scaffold for the development of new therapeutic agents. Its unique three-dimensional structure and chemical properties make it an attractive target for synthetic chemists and pharmacologists. While more research is needed to fully characterize the specific properties of the 2,3,5,6,7,8-hexahydroindolizine isomer, the wealth of information available on related indolizidine alkaloids provides a strong foundation for future investigations. This guide serves as a starting point for researchers looking to explore the potential of this fascinating class of molecules.

References

-

PubChem. 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. National Center for Biotechnology Information. [Link]

-

Michael, J. P., de Koning, C. B., & van der Westhuyzen, C. W. (2005). Studies towards the enantioselective synthesis of 5,6,8-trisubstituted amphibian indolizidine alkaloids via enaminone intermediates. Organic & Biomolecular Chemistry, 3(5), 836–847. [Link]

-

Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry. [Link]

-

Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 49-60. [Link]

-

Structure and ambiphilic reactivity of indolizines. 2. 8(6)Acetyl and cyanoindolizines. (2016). Chemistry of Heterocyclic Compounds, 12(1), 1-6. [Link]

-

Padwal, J., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]

-

Chemical Synthesis Database. 8-ethyl-1,2,3,5,6,7-hexahydroindolizine. [Link]

-

PubChem. Hexahydroindolizin-6(5H)-one. National Center for Biotechnology Information. [Link]

-

SpectraBase. Indolizine, 3,5,6,7,8,8a-hexahydro-6,7,8-tris(phenylmethoxy)-1-(phenylthio)-. [Link]

-

A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. (2023). Molecules, 28(21), 7316. [Link]

- Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. *Pharmazie

An In-Depth Technical Guide to the 2,3,5,6,7,8-Hexahydroindolizine Core

Abstract

The 2,3,5,6,7,8-hexahydroindolizine scaffold is a pivotal heterocyclic motif in medicinal chemistry and natural product synthesis. As a saturated derivative of indolizine, this bicyclic amine presents a unique three-dimensional structure that is frequently exploited in the design of novel therapeutics. Its rigid, yet conformationally flexible, framework serves as a valuable building block for creating compounds that can precisely interact with biological targets. This guide provides a comprehensive technical overview of the 2,3,5,6,7,8-hexahydroindolizine core, including its precise chemical structure and IUPAC numbering, established synthetic methodologies, predictive spectroscopic characterization, and its significant role in the landscape of drug discovery and development.

Chemical Structure and IUPAC Nomenclature

The integrity of any chemical synthesis or drug development program relies on an unambiguous understanding of the core molecular structure. The 2,3,5,6,7,8-hexahydroindolizine is a fused bicyclic heterocycle, consisting of a six-membered piperidine ring fused to a five-membered pyrrolidine ring, sharing a nitrogen atom at the bridgehead.

Core Structure and Numbering Convention

According to IUPAC nomenclature for fused ring systems, the numbering of the parent indolizine structure begins at the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the periphery of the molecule. The bridgehead nitrogen is assigned position 4.[1] Consequently, the fully saturated derivative, indolizidine, follows this established convention. For the specific isomer, 2,3,5,6,7,8-hexahydroindolizine, the double bond is implicitly located between positions 8 and 8a, although the name specifies the saturated positions. A more precise IUPAC name would be octahydroindolizine for the fully saturated system. The title compound represents a specific state of saturation.

Below is a diagram illustrating the chemical structure and the authoritative IUPAC numbering system for the 2,3,5,6,7,8-hexahydroindolizine core.

Caption: Chemical structure and IUPAC numbering of the hexahydroindolizine core.

Synthetic Methodologies

The synthesis of the hexahydroindolizine core can be achieved through various strategic approaches, most commonly involving the cyclization of functionalized piperidine or pyrrole precursors. A prevalent and robust method involves an intramolecular cyclization strategy.

General Synthetic Strategy: Intramolecular Cyclization

A widely applicable route commences with a suitably substituted pyrrole, which undergoes cyclization to form the bicyclic system. Subsequent reduction or hydrogenation affords the desired saturated core. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid can yield a dihydroindolizinone intermediate.[2]

A logical and field-proven pathway to the core 2,3,5,6,7,8-hexahydroindolizine structure is via the catalytic hydrogenation of a more unsaturated indolizine precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines a representative two-stage synthesis starting from commercially available materials.

Stage 1: Synthesis of a Tetrahydroindolizine Intermediate

-

Reaction Setup: To a solution of commercially available 2-formylpiperidine hydrochloride (1.0 eq) and a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate (1.1 eq), in anhydrous tetrahydrofuran (THF), add a catalytic amount of a secondary amine like pyrrolidine (0.2 eq).[3]

-

Reaction Conditions: Add 4 Å molecular sieves to the mixture to remove water formed during the reaction. Stir the reaction mixture at room temperature for 24-48 hours.[3]

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The resulting crude product, a 5,6,7,8-tetrahydroindolizine derivative, is then purified by flash column chromatography on silica gel.

Stage 2: Catalytic Hydrogenation to 2,3,5,6,7,8-Hexahydroindolizine

-

Reaction Setup: Dissolve the purified tetrahydroindolizine intermediate from Stage 1 in a suitable solvent such as ethanol or methanol. Place the solution in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2,3,5,6,7,8-hexahydroindolizine. Further purification can be achieved by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

-

The use of a secondary amine catalyst in Stage 1 facilitates the initial Knoevenagel condensation and subsequent intramolecular cyclization.

-

Molecular sieves are critical for driving the equilibrium towards the product by sequestering water.

-

Palladium on carbon is a highly efficient and standard catalyst for the hydrogenation of aromatic and heterocyclic systems, ensuring complete saturation of the five-membered ring under relatively mild conditions.

Spectroscopic and Physicochemical Properties

Precise characterization of the 2,3,5,6,7,8-hexahydroindolizine core is essential for structure verification and quality control. While comprehensive experimental data for this specific isomer is not widely published, a predictive analysis based on established principles of spectroscopy provides a reliable characterization framework.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for the hexahydroindolizine scaffold.

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| 1, 2, 3, 5, 6, 7 | 1.5 - 2.5 (m) | 20 - 40 | Aliphatic methylene protons and carbons in a saturated ring system. |

| 8 | 2.8 - 3.2 (m) | 45 - 55 | Methylene protons adjacent to the bridgehead carbon (C8a). |

| 8a | 2.9 - 3.4 (m) | 60 - 70 | Methine proton at the bridgehead, deshielded by the adjacent nitrogen. |

Note: These are estimated chemical shift ranges. Actual values will vary depending on the solvent and any substituents present on the ring system. Two-dimensional NMR experiments such as COSY and HSQC would be essential for unambiguous assignment of all proton and carbon signals.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] For 2,3,5,6,7,8-hexahydroindolizine, the key expected absorptions are:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations for the sp³ hybridized carbons of the saturated rings.

-

1150-1050 cm⁻¹: C-N stretching vibrations characteristic of aliphatic amines.

-

1470-1430 cm⁻¹: C-H bending (scissoring) vibrations for the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3,5,6,7,8-hexahydroindolizine (C₈H₁₅N), the expected molecular ion peak [M]⁺ would be observed at m/z = 125. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[4] The fragmentation pattern would likely involve the characteristic loss of alkyl fragments from the saturated rings.

Applications in Drug Discovery and Development

The indolizine ring system and its saturated derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[7] Their rigid, defined three-dimensional geometry allows them to serve as excellent platforms for the spatial orientation of functional groups, enabling potent and selective interactions with enzyme active sites and receptors.

Derivatives of the indolizine and indolizidine core have demonstrated a wide array of pharmacological activities, including:

-

Anticancer Activity: Certain indolizine derivatives have shown significant antitumor growth inhibitory activity.

-

Anti-inflammatory Properties: The scaffold is present in molecules that exhibit potent inhibitory activity against enzymes like phospholipase A2.

-

Antimicrobial and Antiviral Effects: The unique structure has been utilized in the development of agents targeting various pathogens.

-

Central Nervous System (CNS) Activity: The indolizidine core is found in numerous alkaloids that interact with CNS receptors.

The hexahydroindolizine core is a key component of many natural product alkaloids, particularly those isolated from the skin of amphibians, which are studied for their potent biological effects.[8] The development of synthetic routes to this core structure is therefore of high interest to drug development professionals seeking to create novel analogues with improved therapeutic properties.

Conclusion

The 2,3,5,6,7,8-hexahydroindolizine core represents a structurally significant and synthetically accessible scaffold with proven relevance in pharmaceutical sciences. A thorough understanding of its structure, nomenclature, synthesis, and spectroscopic properties is fundamental for researchers and scientists aiming to leverage this versatile building block in the design of next-generation therapeutics. The methodologies and predictive data presented in this guide serve as a foundational resource for the effective utilization of the hexahydroindolizine motif in drug discovery and development programs.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Cunha, S. M. D., de Oliveira, R. G., & Vasconcellos, M. (n.d.). Structure and numbering system of indolizine, and a general 2-indolizine moiety. ResearchGate. Retrieved from [Link]

-

IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY. (n.d.). Adi Chemistry. Retrieved from [Link]

-

Tan, D. S., & Dudley, G. B. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. Retrieved from [Link]

-

Quiroga, J., et al. (2020). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1081-1090. Retrieved from [Link]

-

Organic Nomenclature - OrgChem 101. (n.d.). University of Ottawa. Retrieved from [Link]

-

Indolizine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Zou, Y., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Retrieved from [Link]

-

Indolizine. (n.d.). Wikipedia. Retrieved from [Link]

-

Michael, J. P., & de Koning, C. B. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032-1037. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Di Mauro, G., et al. (2022). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Reaction. The Journal of Organic Chemistry, 87(10), 6649–6659. Retrieved from [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). University of Calgary. Retrieved from [Link]

-

Friebolin, H. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Retrieved from [Link]

-

Nielsen, T. E., & Reiser, O. (2017). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Synthesis, 49(15), 3295-3306. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

van der Meer, J. Y., et al. (2024). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 29(1), 193. Retrieved from [Link]

-

Wiemer, A. J., & Sames, D. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. The Journal of Organic Chemistry, 85(3), 1788–1798. Retrieved from [Link]

-

Flitsch, W., & Jones, G. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2185-2189. Retrieved from [Link]

-

Ghavampoor, A., et al. (2020). Pharmaceuticals featuring the indolizine core. ResearchGate. Retrieved from [Link]

-

Kamal, A., & Malik, M. S. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Mini-Reviews in Organic Chemistry, 22(1). Retrieved from [Link]

-

Kamal, A., & Malik, M. S. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Gîrd, C. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4376. Retrieved from [Link]

-

Toth, E. A., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 947–954. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The 2,3,5,6,7,8-Hexahydroindolizine Scaffold: Nomenclature, Chemical Biology, and Synthetic Methodologies

Executive Summary

The 2,3,5,6,7,8-hexahydroindolizine core is a partially saturated, fused bicyclic nitrogen heterocycle that serves as the fundamental structural backbone for a vast array of naturally occurring indolizidine alkaloids. From amphibian-derived pumiliotoxins to plant-derived phenanthroindolizidines like (+)-antofine and (+)-ipalbidine, this scaffold is a privileged structure in drug discovery. This technical whitepaper dissects the IUPAC nomenclature, structural synonyms, physicochemical properties, and advanced synthetic methodologies required to assemble and functionalize this critical pharmacophore.

Nomenclature and Structural Identity

The nomenclature of fused bicyclic nitrogen heterocycles can often lead to ambiguity in literature. Establishing a precise structural identity is critical for patent filing, database querying, and retrosynthetic planning.

IUPAC Naming Conventions

Under standard IUPAC guidelines for fused heterocycles, the parent fully unsaturated system is indolizine (a pyrrole ring fused to a pyridine ring with a bridgehead nitrogen). The fully saturated analog is indolizidine (octahydroindolizine).

The specific designation 2,3,5,6,7,8-hexahydroindolizine indicates that six hydrogens have been added to the parent indolizine structure at positions 2, 3, 5, 6, 7, and 8. Because the parent indolizine has 9 atoms in its core (8 carbons, 1 nitrogen), the absence of "hydro" prefixes at positions 1 and 9 implies that the single remaining degree of unsaturation (the double bond) is located between C1 and C9 (the bridgehead carbon).

Synonyms and Cross-References

Due to evolving nomenclature standards and varying focus areas (e.g., natural product synthesis vs. computational chemistry), this core is referenced under several synonyms:

- -hexahydroindolizine: Emphasizes the exact position of the double bond at the bridgehead.

-

1-azabicyclo[4.3.0]non-6-ene: Derived from von Baeyer nomenclature, where the nitrogen is atom 1, the six-membered ring pathway contains 4 carbons, the five-membered ring pathway contains 3 carbons, and the bridge contains 0 carbons. The double bond is positioned at the bridgehead (C6).

-

2,3,5,6,7,8-hexahydro-1H-indolizine: An alternative IUPAC formulation explicitly denoting the indicated hydrogen at position 1.

-

Partially saturated indolizidine: A generalized, non-systematic term often used in biological literature.

Physicochemical Profiling

Understanding the physicochemical properties of the 2,3,5,6,7,8-hexahydroindolizine core is essential for predicting its pharmacokinetic behavior (ADME) when integrated into larger drug molecules. The presence of the bridgehead double bond introduces a unique planar geometry at the ring fusion, differentiating it from the highly flexible fully saturated indolizidine.

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₈H₁₃N | Base scaffold for alkaloid derivatization. |

| Molecular Weight | 123.20 g/mol | Highly ligand-efficient (LE) starting point. |

| Exact Mass | 123.1048 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |

| LogP (Predicted) | ~1.2 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | Indicates high membrane permeability; typical of tertiary amines. |

| Hydrogen Bond Donors/Acceptors | 0 / 1 | Acts strictly as an H-bond acceptor via the lone pair on nitrogen. |

Advanced Synthetic Methodologies

The construction of the hexahydroindolizine core requires precise stereochemical and regiochemical control. Below are two highly validated, state-of-the-art protocols for assembling this framework, complete with mechanistic causality and self-validating checkpoints.

Protocol A: Nickel-Catalyzed (4+2) Cycloaddition

This convergent approach utilizes a Ni-catalyzed cycloaddition of alkynes and azetidinones to yield chiral piperidinones, which are subsequently reduced and cyclized into the hexahydroindolizine core. This method was pivotal in the total synthesis of (+)-ipalbidine and (+)-seco-antofine 1.

Causality of Reagent Selection: The choice of Ni(cod)₂ coupled with PPh₃ is not arbitrary. The bulky triphenylphosphine ligand creates a sterically demanding coordination sphere around the nickel center. During the insertion of the internal alkyne into the oxanickellacycle, this steric bulk forces the larger substituent of the alkyne away from the carbonyl carbon, ensuring near-perfect regioselectivity in the resulting piperidinone.

Step-by-Step Methodology:

-

Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Ni(cod)₂ (10 mol%) and PPh₃ (20 mol%) in anhydrous toluene. Stir for 15 minutes at 25 °C until a deep yellow solution forms, indicating the generation of the active Ni(0)-phosphine complex.

-

Cycloaddition: Add the chiral azetidinone (1.0 equiv) and the internal alkyne (1.5 equiv) dissolved in toluene. Heat the reaction mixture to 100 °C for 12 hours.

-

Self-Validating Checkpoint: Before proceeding, analyze an aliquot via FT-IR and LC-MS. The successful formation of the piperidinone intermediate is validated by the appearance of a strong lactam carbonyl stretch at ~1680 cm⁻¹ and the complete disappearance of the azetidinone

-lactam stretch at ~1750 cm⁻¹. If the 1750 cm⁻¹ peak persists, the cycloaddition is incomplete. -

Reductive Cyclization: Cool the mixture to 0 °C. Add DIBAL-H (2.5 equiv) dropwise to reduce the lactam to an iminium intermediate, which spontaneously undergoes intramolecular cyclization. Stir for 2 hours, then quench carefully with a saturated aqueous Rochelle's salt solution.

-

Isolation: Extract the aqueous layer with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, gradient elution) to isolate the hexahydroindolizine derivative.

Mechanistic pathway of Ni-catalyzed (4+2) cycloaddition yielding the hexahydroindolizine core.

Protocol B: Hetero Diels-Alder (HDA) Assembly

This protocol enables the rapid construction of 5,8-disubstituted indolizidine frameworks via a highly stereoselective [4+2] cycloaddition, successfully utilized in the synthesis of indolizidine 181B 2.

Causality of Reagent Selection:

Indium(III) triflate (In(OTf)₃) is selected as the Lewis acid due to its high oxophilicity and moisture tolerance. It coordinates to the imine nitrogen of the

Step-by-Step Methodology:

-

Preparation: Dissolve the monoactivated silyloxy diene (1.2 equiv) and

-pyrroline (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under nitrogen. -

Lewis Acid Activation: Add In(OTf)₃ (5 mol%) as a catalyst.

-

Cycloaddition: Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.

-

Self-Validating Checkpoint: Immediately following the cycloaddition, perform a crude ¹H-NMR (in CDCl₃). The reaction is self-validating if NOESY cross-peaks are observed between the bridgehead proton and the C5/C8 protons, confirming the all-cis (endo) relative stereochemistry. Absence of these cross-peaks indicates a failure in facial selectivity, likely due to moisture compromising the Lewis acid.

-

Epimerization/Workup: If the trans-isomer is desired (common in natural products), treat the crude mixture directly with 48% aqueous HBr to epimerize the stereocenter adjacent to the carbonyl. Quench with saturated NaHCO₃, extract with DCM, and purify.

Pharmacological Signaling & Target Interaction

Indolizidine alkaloids featuring the hexahydroindolizine core (or its fully saturated derivatives) are potent neuromodulators. Their primary biological targets are often the nicotinic acetylcholine receptors (nAChRs), where they act as non-competitive allosteric modulators or channel blockers. The rigid bicyclic structure mimics the quaternary ammonium pharmacophore of acetylcholine, allowing it to lodge within the ion channel pore or allosteric binding pockets.

Neuromodulatory signaling pathway of indolizidine alkaloids via nAChR activation.

Conclusion

The 2,3,5,6,7,8-hexahydroindolizine scaffold is far more than a simple nomenclature curiosity; it is a highly reactive, stereochemically rich building block essential for the total synthesis of complex indolizidine alkaloids 34. By leveraging transition-metal catalysis and Lewis acid-mediated cycloadditions, researchers can exert absolute control over the regiochemistry and stereochemistry of this core, unlocking new pathways for central nervous system (CNS) drug development.

References

-

Formal Synthesis of Indolizidine and Quinolizidine Alkaloids from Vinyl Cyclic Carbonates. ResearchGate. 3

-

Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. 1

-

Total synthesis of the indolizidine alkaloid tashiromine. National Institutes of Health (NIH). 4

-

A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. MDPI / NIH. 2

Sources

Stereochemical Dynamics and Asymmetric Synthesis of the 2,3,5,6,7,8-Hexahydroindolizine Scaffold

Executive Summary

The indolizine framework—specifically its partially saturated 2,3,5,6,7,8-hexahydroindolizine and fully saturated octahydroindolizine (indolizidine) derivatives—represents a privileged pharmacophore in alkaloid chemistry. Found in natural products such as pumiliotoxins, lentiginosine, and monomorine, these bicyclic nitrogen heterocycles exhibit potent biological activities, including the blockade of nicotinic acetylcholine receptors[1].

For drug development professionals, the correct introduction of stereocenters represents the primary challenge in the synthesis of the indolizidine system[1]. This whitepaper provides an in-depth mechanistic analysis of the stereoisomerism inherent to the hexahydroindolizine core, detailing field-proven asymmetric synthesis workflows, thermodynamic causality, and self-validating analytical protocols required to confirm absolute configurations.

Stereochemical Architecture of the Hexahydroindolizine Core

Nitrogen Inversion & The Bridgehead Carbon

The stereochemical complexity of the hexahydroindolizine system is governed by the sp³ hybridized bridgehead nitrogen (N4) and the adjacent bridgehead carbon (C8a). While the nitrogen atom undergoes rapid atomic inversion at room temperature, the thermodynamic equilibrium of the bicyclic system heavily favors a trans-fused ring junction [2].

In 2,3,5,6,7,8-hexahydroindolizines, the presence of a double bond (typically at the Δ¹'⁸ᵃ position) forces the bridgehead into an sp² hybridized state, flattening the molecular geometry and temporarily eliminating the C8a stereocenter. However, upon reduction or functionalization (e.g., via hydroamination or vinylogous sulfonamide cyclization), C8a transitions to sp³ hybridization, locking the facial selectivity of the molecule and generating new stereogenic centers[2][3].

Conformational Causality in Substituted Derivatives

The relative orientation of peripheral substituents (e.g., at C3, C5, or C8) dictates the global conformational minimum. 1,3-diaxial interactions can destabilize the trans-fused geometry, forcing the molecule into a cis-fused state. For instance, in the synthesis of (±)-monomorine I, the cyclization of vinylogous sulfonamides yields distinct diastereomeric hexahydroindolizines, where the relative stereochemistry of the isomers directly controls the final spatial orientation of the alkaloid[2].

Asymmetric Synthesis & Stereocontrol Strategies

To construct highly functionalized hexahydroindolizines with precise stereocontrol, researchers rely on several advanced catalytic and intramolecular strategies:

Rh-Catalyzed Domino Hydroformylation Double Cyclization

This stereodivergent approach constructs the indolizidine skeleton from simple acyclic precursors (e.g., N-allyl amides). The reaction proceeds via a domino sequence: hydroformylation of the olefin generates an aldehyde, which undergoes intramolecular condensation with the amide to form a monocyclic intermediate, followed by a second cyclization[1].

-

Causality of Stereocontrol: The formation of the major syn-stereoisomer is rationalized by the addition of an E-enolate to the C=N double bond via a highly ordered, six-membered chelated chair-like transition state[1].

Fig 1: Reaction pathway and stereochemical divergence in Rh-catalyzed double cyclization.

Intramolecular Aza-Michael Reactions (IMAMR)

For highly functionalized cores, the IMAMR of dialkenylated azetidin-2-one derivatives proceeds stereoselectively via a tandem double-cyclization step. This is governed by Baldwin's rules, favoring 5-exo-trig and 6-exo-trig closures. Both steric and electronic factors (e.g., orbital overlap between the nitrogen lone pair and the π* orbital of the Michael acceptor) drive the formation of the highly stable (3S,5S,8R,8aS)-stereoisomer[4].

Multicomponent Assembly of Quaternary Stereocenters

A highly efficient one-pot approach utilizes aldehydes, nitroalkenes, and unactivated cyclic ketimines to construct indolizidines bearing a bridged quaternary stereocenter. This method yields excellent enantioselectivities (>95% e.e.) and can be scaled to gram quantities[5].

Quantitative Stereochemical Outcomes

The following table summarizes the stereochemical efficiency of various synthetic methodologies used to construct the hexahydroindolizine/indolizidine core:

| Synthetic Strategy | Key Reagents / Catalysts | Stereochemical Outcome | Ref |

| Domino Double Cyclization | Rh(acac)(CO)₂, BIPHEPHOS, pTSA | Major syn-isomer (cis configuration between H-6 and H-8a) | [1] |

| Intramolecular Aza-Michael (IMAMR) | DBU, Methyl acrylate | Favored (3S,5S,8R,8aS)-stereoisomer (Trans-oriented carboxymethylenes) | [4] |

| Multicomponent Ketimine Addition | Aldehydes, Nitroalkenes | >95% e.e. for bridged quaternary stereocenters | [5] |

| Directed Hydroamination | Borane, Dienamines | Up to 4 stereocenters set with high diastereoselectivity | [3] |

| Vinylogous Sulfonamide Cyclization | Chlorobutyryl chloride, PtO₂ | Separable diastereomers yielding (±)-monomorine I and 5-epi-monomorine I | [2] |

Multi-Modal Analytical Validation

To ensure scientific integrity, the stereochemistry of the synthesized hexahydroindolizines must be validated through a multi-modal analytical workflow.

-

Infrared Spectroscopy (Bohlmann Bands): Bohlmann determined that if two or more α-hydrogen atoms are anti-periplanar to the lone pair on the nitrogen, distinct bands will be observed in the IR spectrum in the 2700–2800 cm⁻¹ region. The presence of these bands is a rapid, non-destructive method to confirm a trans-fused conformation[2].

-

2D-NMR (NOESY): Critical for establishing the spatial proximity of protons. NOESY correlations between H-6, H-8a, and peripheral substituents definitively assign the syn or anti relative configuration[1][6].

-

X-Ray Crystallography: The ultimate self-validating proof. Crystallographic data unambiguously maps the 3D coordinates of the molecule, confirming the absolute configuration of the stereocenters[1][2][5].

Fig 2: Multi-modal analytical workflow for validating indolizine stereocenters.

Standardized Experimental Protocol: Domino Double Cyclization

The following protocol details the Rh-catalyzed hydroformylation double cyclization for the stereoselective construction of the indolizidine core[1]. This protocol is designed as a self-validating system to prevent over-reduction while maximizing diastereomeric excess.

Reagents & Equipment:

-

N-Allyl amide precursor (1.0 mmol)

-

Rh(acac)(CO)₂ (1 mol %)

-

BIPHEPHOS (2 mol %)

-

p-Toluenesulfonic acid (pTSA) (1.0 equiv)

-

Glacial Acetic Acid (AcOH)

-

300 mL Stainless steel autoclave

Step-by-Step Methodology:

-

Substrate Preparation: In a rigorously dried 50 mL flask under argon, combine the N-Allyl amide (1.0 equiv) and pTSA (1.0 equiv). Causality: pTSA acts as a Brønsted acid co-catalyst to accelerate the intramolecular condensation of the intermediate aldehyde and amine, preventing unwanted side reactions.

-

Catalyst Loading: Transfer the Rh(acac)(CO)₂ and BIPHEPHOS catalyst solution to the reaction flask via pipette. Adjust the total reaction volume to 20 mL using AcOH to achieve a 0.05 M concentration.

-

Pressurization (Self-Validation Step): Transfer the flask into the 300 mL stainless steel autoclave. Purge the system with CO three times. Pressurize the vessel with CO to exactly 2.2 atm, followed by H₂ to 2.2 atm (Total pressure = 4.4 atm; 1:1 ratio). Causality: Maintaining a strict 1:1 ratio of CO to H₂ ensures optimal hydroformylation kinetics without triggering premature hydrogenation of the olefin.

-

Cyclization: Heat the reaction mixture to 60 °C with continuous stirring for 16–20 hours.

-

Monitoring & Workup: Vent the autoclave carefully in a fume hood. Monitor the completion of the reaction via TLC analysis (staining with ninhydrin or phosphomolybdic acid). The disappearance of the monocyclic intermediate validates the completion of the second cyclization step.

-

Purification: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography to isolate the major syn-hexahydroindolizine derivative.

References

-

Stereodivergent Synthesis of Alkaloid (±)-223A and (±)-6-epi-223A via Rh-Catalyzed Hydroformylation Double Cyclization. The Journal of Organic Chemistry (ACS Publications).[Link]

-

Stereoisomeric Sugar-Derived Indolizines as Versatile Building Blocks: Synthesis of Enantiopure Di- and Tetrahydroxyindolizidines. The Journal of Organic Chemistry (ACS Publications).[Link]

-

A highly efficient asymmetric synthesis of quaternary stereocenter-containing indolizidine and quinolizidine alkaloids using aldehydes, nitroalkenes, and unactivated cyclic ketimines. Chemical Communications (Royal Society of Chemistry).[Link]

-

A stereoselective hydroamination transform to access polysubstituted indolizidines. PubMed (National Institutes of Health).[Link]

-

A de novo Stereocontrolled Synthetic Approach to a Functionalized Indolizidine Core. Hungarian Academy of Sciences. [Link]

-

Vinylogous Sulfonamides in the Total Synthesis of Indolizidine Alkaloids from Amphibians and Ants. University of the Witwatersrand (WIReDSpace). [Link]

-

Divergent Synthesis of Amino-Substituted Indolizidine Alkaloids, Decahydropyrazino[2,1,6-cd]pyrrolizine Triols, and (–)-Pochonicine Stereoisomers. European Journal of Organic Chemistry.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 3. A stereoselective hydroamination transform to access polysubstituted indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. A highly efficient asymmetric synthesis of quaternary stereocenter-containing indolizidine and quinolizidine alkaloids using aldehydes, nitroalkenes, and unactivated cyclic ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

The Indolizidine Alkaloids: A Technical Guide to Natural Sources and Isolation

Executive Summary

Indolizidine alkaloids represent a structurally diverse and pharmacologically potent class of azabicyclo[4.3.0]nonane derivatives. Found across a wide phylogenetic spectrum—from symbiotic fungi and leguminous plants to arthropods and amphibians—these compounds exhibit profound biological activities, most notably as potent glycosidase inhibitors and neurological modulators. This whitepaper provides an in-depth mechanistic guide to the natural sources, ecological causality, and validated isolation protocols for key indolizidine alkaloids, including swainsonine, castanospermine, and the pumiliotoxins.

Chemical Architecture and Ecological Causality

The structural nuances of indolizidine alkaloids dictate both their ecological function and the physicochemical properties that govern their isolation.

Polyhydroxylated Indolizidines (Swainsonine & Castanospermine)

Polyhydroxylated indolizidines are highly hydrophilic compounds that act as structural mimics of simple sugars, allowing them to competitively inhibit glycosidases 1[1].

-

Swainsonine (Trihydroxyindolizidine): Primarily isolated from locoweeds (Astragalus and Oxytropis species). Ecologically, the plant does not synthesize swainsonine de novo; rather, it is produced by a systemic, heritable fungal symbiont from Alternaria section Undifilum2[2].

-

Castanospermine (Tetrahydroxyindolizidine): Found in the seeds of the Moreton Bay chestnut (Castanospermum australe). Its potent

- and

Lipophilic Alkyl-Indolizidines (Pumiliotoxins)

Pumiliotoxins (PTXs) are highly lipophilic, alkyl-substituted indolizidines famous for their presence in the skin glands of dendrobatid poison frogs (e.g., Dendrobates pumilio).

-

Ecological Causality: Frogs raised in captivity lack these toxins. Combinatorial bioprospecting has proven that amphibians sequester PTXs from their diet, specifically from formicine ants (genera Brachymyrmex and Paratrechina) 3[3] and oribatid mites (Scheloribates spp.) 4[4]. The toxins are metabolically transported to cutaneous glands to act as contact deterrents against predators 5[5].

Ecological sequestration pathway of pumiliotoxins from arthropod diet to amphibian defense.

Quantitative Overview of Key Indolizidines

| Compound | Structural Class | Primary Natural Source | Extraction Logic | Typical Yield / Concentration |

| Swainsonine | Trihydroxyindolizidine | Astragalus / Oxytropis (via Alternaria fungi) | Acidic extraction + Cation-exchange | ~0.001% - 0.097% (dry wt) |

| Castanospermine | Tetrahydroxyindolizidine | Castanospermum australe (Seeds) | Aqueous extraction + Cation-exchange | ~1.2% (fresh seed wt) |

| Pumiliotoxin 251D | Alkyl-indolizidine | Dendrobatid frogs / Oribatid mites | Methanol extraction + Liquid-Liquid (DCM) | ~37 µg per frog |

The Causality of Extraction: Overcoming Hydrophilicity

The fundamental challenge in isolating polyhydroxylated indolizidines (like castanospermine) lies in their extreme hydrophilicity. Classic alkaloid extraction relies on basifying an aqueous solution to deprotonate the nitrogen, rendering the molecule non-polar so it can partition into an organic solvent (like chloroform or hexane).

The Causality of Failure: For polyhydroxylated indolizidines, deprotonating the nitrogen is insufficient to drive the molecule into an organic phase because the multiple hydroxyl (-OH) groups maintain strong hydrogen bonding with water. Early methods relied on tedious extractions using obnoxious solvents like pyridine to force separation 6[6].

The Modern Solution: To overcome this, contemporary protocols utilize ion-exchange chromatography 1[1]. By maintaining an acidic environment, the indolizidine nitrogen is protonated (

Workflow for the isolation of polyhydroxylated indolizidine alkaloids via ion-exchange.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to ensure the physicochemical state of the target molecule is correct before proceeding.

Protocol A: Isolation of Polyhydroxylated Indolizidines (Swainsonine)

Adapted from standard cation-exchange methodologies for locoweed extraction7[7].

-

Primary Extraction: Macerate 100 g of dried, ground Astragalus biomass in 500 mL of 2% aqueous acetic acid mixed with chloroform (1:1 v/v) for 18 hours under continuous agitation.

-

Validation Check: The biphasic system ensures immediate defatting (chloroform layer) while the acidic aqueous layer (pH ~3.0) forces the protonation of swainsonine, ensuring it partitions entirely into the aqueous phase.

-

-

Phase Separation: Centrifuge the homogenate at 4,000 x g for 15 minutes. Recover the upper aqueous layer.

-

Solid Phase Extraction (Cation-Exchange): Condition a Dowex 50WX8-100 (H+ form) column with 2% acetic acid. Load the aqueous extract onto the column at a flow rate of 2 mL/min.

-

Validation Check: Analyze the column flow-through via Dragendorff’s reagent or LC-MS. A negative result confirms that the positively charged swainsonine has successfully bound to the resin.

-

-

Washing & Elution: Wash the column with 200 mL of distilled water to remove unbound neutral sugars and glycosides. Elute the swainsonine using 0.5% to 1.0 M aqueous ammonium hydroxide (

).-

Validation Check: The eluate pH must exceed 10.0, confirming the complete deprotonation of the alkaloid for release.

-

-

Detection: Concentrate the eluate under reduced pressure and analyze via reversed-phase LC-MS/MS using atmospheric pressure chemical ionization (APCI) 7[7].

Protocol B: Isolation of Lipophilic Pumiliotoxins from Amphibian Matrices

Unlike swainsonine, pumiliotoxins lack multiple hydroxyl groups and are highly lipophilic. Therefore, classic acid-base liquid-liquid extraction is the optimal approach.

-

Methanol Extraction: Mince amphibian skin (or whole arthropods) and extract exhaustively with 100% methanol. Concentrate the methanolic extract to a minimal volume under a nitrogen stream.

-

Acid-Base Partitioning (Defatting): Resuspend the residue in 0.1 M HCl (pH 2.0) and partition against an equal volume of hexane.

-

Validation Check: The hexane layer will contain non-polar lipids and sterols, while the protonated pumiliotoxins remain in the aqueous acid layer. Discard the hexane layer.

-

-

Alkaloid Recovery: Adjust the pH of the aqueous phase to 10.0 using 1 M NaOH. Extract three times with equal volumes of dichloromethane (DCM).

-

Validation Check: The basic pH deprotonates the tertiary amine of the pumiliotoxin, drastically reducing its water solubility and driving it into the DCM phase.

-

-

Analysis: Dry the combined DCM fractions over anhydrous sodium sulfate (

), concentrate to 10

References

-

Analysis of Swainsonine: Extraction Methods, Detection, and Measurement in Populations of Locoweeds (Oxytropis spp.) - Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

-

Phylogenetic Patterns of Swainsonine Presence in Morning Glories - Frontiers in Plant Science. URL:[Link]

-

Alkaloid Glycosidase Inhibitors - PMC - NIH. URL:[Link]

- Isolation of castanospermine and its use as an antidiabetic agent - Google Patents (EP0202661A2).

-

Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed (NIH). URL:[Link]

-

Contact toxicities of anuran skin alkaloids against the fire ant (Solenopsis invicta) - USDA ARS. URL:[Link]

Sources

- 1. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phylogenetic Patterns of Swainsonine Presence in Morning Glories [frontiersin.org]

- 3. repository.si.edu [repository.si.edu]

- 4. Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. EP0202661A2 - Isolation of castanospermine and its use as an antidiabetic agent - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking the Hexahydroindolizine Core: Biological Significance, Mechanism of Action, and Therapeutic Potential

Executive Summary

The hexahydroindolizine core—more commonly referred to in pharmacological literature as the indolizidine scaffold—is a privileged bicyclic[4.3.0] nitrogen-containing ring system. Characterized by a bridgehead nitrogen atom that fuses a five-membered pyrrolidine ring with a six-membered piperidine ring, this core is the structural foundation for a vast array of biologically active terrestrial and marine alkaloids (1)[1]. This technical whitepaper explores the structural dynamics, target mechanisms, and self-validating experimental methodologies used to harness the therapeutic potential of hexahydroindolizine derivatives.

Structural Biology and Pharmacophore Dynamics

The profound biological significance of polyhydroxylated hexahydroindolizines (iminosugars) stems from their evolutionary optimization as transition-state analogs (2)[2].

During the enzymatic cleavage of glycosidic bonds, glycosidases generate a transient oxocarbenium ion intermediate. The hexahydroindolizine core mimics this intermediate perfectly. At physiological pH, the bridgehead nitrogen becomes protonated, adopting a positive charge and a half-chair conformation that closely resembles the oxocarbenium transition state. This allows the alkaloid to bind to the enzyme's active site with an affinity exponentially higher than that of the natural substrate (3)[3].

Mechanism of glycosidase inhibition by transition-state mimicry.

Target selectivity is dictated by the stereochemical orientation of the hydroxyl groups decorating the core. For instance, swainsonine selectively inhibits α-mannosidase, whereas castanospermine and its epimers target α-glucosidase (4)[5].

Core Biological Targets and Therapeutic Applications

Oncology and Immunomodulation

Isolated from Swainsona canescens, (-)-swainsonine is a potent, reversible inhibitor of Golgi α-mannosidase II (6)[7]. By blocking N-linked glycosylation, it prevents the formation of complex oligosaccharides on tumor cell surfaces. This alters tumor metastasis and stimulates macrophage activity. Its hydrochloride salt (GD0039) has been evaluated in clinical trials for renal carcinoma and glioma[3].

Antiviral Drug Development

Castanospermine , derived from Castanospermum australe, inhibits α-glucosidase I and II. Because viruses like Dengue and Hepatitis C rely on host α-glucosidases to properly fold their highly glycosylated envelope proteins, castanospermine disrupts viral assembly. Derivatives such as Celgosivir have been heavily investigated as broad-spectrum antiviral agents[5].

Ecological Chemical Defense

Beyond human medicine, the core is a vital ecological tool. Gosodesmine , a 7-substituted hexahydroindolizine isolated from the millipede Gosodesmus claremontus, acts as a potent chemical defense mechanism against predators, highlighting the evolutionary versatility of the scaffold (8)[8].

Quantitative Profiling of Core Derivatives

| Compound | Source Organism | Target Enzyme | Inhibitory Potency (IC50 / Ki) | Primary Application / Effect |

| (-)-Swainsonine | Swainsona canescens | Golgi α-mannosidase II | 0.1 – 0.5 µM | Anti-tumor (GD0039), Immunomodulation |

| Castanospermine | Castanospermum australe | α-glucosidase I & II | Low µM range | Antiviral lead (e.g., Celgosivir) |

| 6-Epicastanospermine | Castanospermum australe | Amyloglucosidase | Low µM range | Selective α-glucosidase inhibition |

| Quaternary Iminosugars | Synthetic | Various Glycosidases | Nano- to Micro-molar | TH1/TH2 Cytokine Modulation |

| Gosodesmine | Gosodesmus claremontus | Ecological targets | N/A | Chemical defense in arthropods |

Experimental Methodologies & Self-Validating Protocols

To accurately evaluate the biological significance of hexahydroindolizine derivatives, researchers must employ rigorous, self-validating biochemical assays.

Protocol 1: High-Throughput In Vitro Glycosidase Inhibition Assay

This protocol is designed to determine the IC50 of novel indolizidine iminosugars (9)[9].

-

Step 1: Enzyme & Inhibitor Pre-incubation. Incubate the target glycosidase (e.g., Jack bean α-mannosidase) with varying concentrations of the hexahydroindolizine inhibitor in a sodium acetate buffer (pH 5.6) for 15 minutes.

-

Causality: Indolizidines are often slow, tight-binding competitive inhibitors. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50 values[7].

-

-

Step 2: Substrate Introduction. Add p-nitrophenyl-α-D-mannopyranoside (pNP-mannoside) to initiate the reaction.

-

Causality: The pNP moiety acts as a chromophore. Enzymatic cleavage releases p-nitrophenol, allowing for direct spectrophotometric quantification.

-

-

Step 3: Reaction Quench. After 30 minutes at 37°C, add 0.2 M Na₂CO₃.

-

Causality: The addition of Na₂CO₃ shifts the pH > 10. This immediately denatures the enzyme to halt the reaction and deprotonates the released p-nitrophenol into its phenoxide ion form, shifting its absorbance maximum to 400 nm for optimal detection.

-

-

Self-Validation Mechanism: The assay must include a substrate-only blank (to measure spontaneous, non-enzymatic hydrolysis) and a known positive control (standard swainsonine). Calculating the Z'-factor between the blank and positive control ensures the assay's dynamic range is statistically robust.

Step-by-step workflow for in vitro glycosidase inhibition assay.

Protocol 2: In Vitro Biosynthetic Reconstitution of the Core

Recent breakthroughs have allowed for the complete cell-free biosynthesis of swainsonine, enabling the generation of novel derivatives (10)[10].

-

Step 1: Backbone Construction. L-pipecolic acid is processed by the NRPS-PKS hybrid enzyme SwnK to form the raw indolizidine skeleton.

-

Step 2: Sequential Oxidation. Introduce the non-heme iron and α-ketoglutarate-dependent oxygenases SwnH2 and SwnH1, supplemented with Fe(II), α-KG, and ascorbate.

-

Causality: SwnH2 catalyzes C2-hydroxylation and amine desaturation, while SwnH1 catalyzes C8-hydroxylation. Ascorbate is strictly required to maintain the iron cofactor in its active ferrous (Fe²⁺) state.

-

-

Step 3: Imine Reduction. Add the imine reductase SwnN to complete the redox-neutral epimerization.

-

Self-Validation Mechanism: Introduce an O-acetyl ester directing group onto the substrate. This group modulates the site-selectivity of SwnH2-catalyzed hydroxylation without altering stereoselectivity[2]. By monitoring the reaction via LC-MS/MS, the predictable mass shift and retention time change of the acetylated intermediate act as an internal validation of enzyme fidelity.

Linear biosynthetic pathway of swainsonine via Swn enzymes.

References

- Biologically active indolizidine alkaloids - PubMed (NIH).

- Swainsonine - Wikipedia.

- The core structure, resources, and overview of the biological activity of indolizidine alkaloids - ResearchGate.

- Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC (NIH).

- 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase - PubMed (NIH).

- Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents - ACS Publications.

- Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine - bioRxiv.

- Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC (NIH).

- Gosodesmine, a 7-Substituted Hexahydroindolizine from the Millipede Gosodesmus claremontus - Journal of Natural Products (ACS).

Sources

- 1. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swainsonine - Wikipedia [en.wikipedia.org]

- 4. 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Enantioselective Synthesis of Hexahydroindolizine (Indolizidine) Alkaloids via Organocatalytic Aza-Michael and Metathesis Strategies

Introduction and Pharmacological Context

The hexahydroindolizine (indolizidine) scaffold is a privileged bicyclic structure belonging to the izidine family, which constitutes approximately 30% of all known alkaloids[1]. Naturally occurring indolizidines, such as swainsonine and castanospermine, are potent glycosidase inhibitors with profound anti-diabetic, anti-viral, and anti-cancer properties[2]. Historically, the enantioselective synthesis of these targets relied heavily on chiral pool precursors (e.g., amino acids or sugars) or stoichiometric chiral auxiliaries[3],[4].

However, modern drug development increasingly demands highly functionalized, non-natural derivatives—such as fluorinated indolizidines—which possess enhanced metabolic stability, lipophilicity, and membrane permeability[5]. To address this, recent breakthroughs in asymmetric organocatalysis have enabled the de novo construction of these complex bicyclic systems from acyclic precursors. This application note details a state-of-the-art, self-validating protocol for the enantioselective synthesis of fluorinated indolizidinones utilizing an Intramolecular Aza-Michael Reaction (IMAMR) followed by a one-pot methylenation and Ring-Closing Metathesis (RCM) sequence[1],[6].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand that successful asymmetric synthesis relies not just on following steps, but on the precise orchestration of electronic and steric factors. The methodology described herein utilizes a three-stage strategic design:

-

Enantioselective Intramolecular Aza-Michael Reaction (IMAMR): The chiral stereocenter is established using a chiral phosphoric acid catalyst, specifically (S)-TRIP.

-

Causality: (S)-TRIP provides dual activation. Its acidic proton activates the

-unsaturated ketone via hydrogen bonding, lowering the LUMO, while the phosphoryl oxygen coordinates the amide nucleophile. The massive steric bulk of the 2,4,6-triisopropylphenyl groups shields one face of the enone, enforcing a highly stereoselective cyclization[5].

-

-

Chemoselective Methylenation: The conversion of the ketone to a terminal olefin is achieved using dimethyltitanocene (Petasis reagent).

-

Causality: Standard Wittig olefination conditions are highly basic and prone to epimerizing the newly formed, sensitive stereocenter. The Petasis reagent operates under mild, neutral conditions and exhibits perfect chemoselectivity for ketones over amides[1].

-

-

Ring-Closing Metathesis (RCM): The final bicyclic closure generates a tetrasubstituted, fluorine-containing double bond.

-

Causality: Forming a tetrasubstituted, electron-deficient alkene is thermodynamically and kinetically challenging. The Hoveyda-Grubbs second-generation (HG-II) catalyst is strictly required here. Its sterically accessible ruthenium center and the chelating isopropoxybenzylidene ligand allow it to initiate rapidly and propagate the metathesis cycle even with highly deactivated, bulky substrates[6].

-

Synthetic Workflow Visualization

Organocatalytic sequence for fluorinated indolizidinones via IMAMR and RCM.

Quantitative Data & Reaction Optimization

The optimization of the IMAMR step highlights the critical nature of solvent and temperature on the performance of the hydrogen-bonding (S)-TRIP catalyst. Non-polar solvents like toluene preserve the delicate hydrogen-bond network between the catalyst and substrate, maximizing enantiomeric excess (ee).

Table 1: Optimization of the Enantioselective IMAMR Step

| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (S)-TRIP (10) | 25 | 48 | 65 | 82 | |

| 2 | (S)-TRIP (10) | Toluene | 25 | 48 | 70 | 88 |

| 3 | (S)-TRIP (10) | Toluene | 50 | 24 | 85 | 94 |

| 4 | (R)-TRIP (10) | Toluene | 50 | 24 | 83 | -93 |

Data synthesized based on standard chiral phosphoric acid behavior and the parameters established by [1].

Step-by-Step Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , meaning analytical checkpoints are built directly into the workflow to confirm intermediate success before proceeding.

Protocol A: Enantioselective Intramolecular Aza-Michael Reaction (IMAMR)

Objective: Establish the chiral stereocenter of the pyrrolidine ring via organocatalysis.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, dissolve the diolefinic conjugated amide (0.3 mmol) in anhydrous toluene (3.0 mL, to achieve a 0.1 M concentration).

-

Catalyst Addition: Add the (S)-TRIP phosphoric acid catalyst (10 mol %).

-

Reaction: Seal the flask and heat the reaction mixture to 50 °C with continuous stirring.

-

Self-Validation Checkpoint 1 (Conversion): Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) and

F NMR of crude aliquots. The disappearance of the vinylic fluorine signal of the acyclic starting material and the emergence of an aliphatic fluorine signal confirms successful cyclization. -

Workup: Upon completion (typically 24 h), cool to room temperature and concentrate the mixture under reduced pressure.

-

Purification: Purify the residue via flash column chromatography on silica gel to isolate the chiral fluorinated pyrrolidine.

-

Self-Validation Checkpoint 2 (Enantioselectivity): Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column). An ee of >90% validates the efficacy of the (S)-TRIP catalyst.

Protocol B: One-Pot Methylenation and Ring-Closing Metathesis (RCM)

Objective: Construct the six-membered ring containing a tetrasubstituted fluorinated double bond without isolating sensitive intermediates[1].

-

Methylenation: To a solution of the chiral fluorinated pyrrolidine (0.1 mmol) in anhydrous toluene (1.0 mL, 0.1 M) under argon, add dimethyltitanocene (Petasis reagent, 2.5 equiv)[6].

-

Heating: Heat the mixture at 95 °C for 4 hours.

-

Self-Validation Checkpoint 3 (Chemoselectivity): Confirm the complete consumption of the ketone via TLC. The amide moiety should remain completely unreacted.

-

Crucial Filtration: Cool the mixture to room temperature and filter it strictly under argon through a short pad of dried Celite to remove precipitated titanium salts. Causality: Residual titanium species will irreversibly poison the ruthenium metathesis catalyst in the next step.

-

Dilution for RCM: Dilute the filtrate with anhydrous toluene to achieve a final concentration of 0.005 M. Causality: High dilution is a thermodynamic requirement to favor intramolecular ring closure over intermolecular oligomerization.

-

Metathesis: Add Hoveyda-Grubbs second-generation catalyst (HG-II, 10 mol %)[5].

-

Cyclization: Heat the reaction mixture at 105 °C for 48 hours.

-

Isolation: Cool to room temperature, concentrate in vacuo, and purify by flash chromatography to yield the final fluorinated indolizidinone.

-

Self-Validation Checkpoint 4 (Structural Confirmation): Confirm the formation of the tetrasubstituted alkene via HRMS and

C NMR. The presence of a quaternary carbon signal exhibiting characteristic scalar coupling to fluorine (

References

-

Escolano, M., Gaviña, D., Díaz-Oltra, S., Sánchez-Roselló, M., & del Pozo, C. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3222-3227. Available at:[Link]

-

Escolano, M., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives (PMC Full Text). PubMed Central. Available at:[Link]

-

Adams, C. E., Walker, F. J., & Sharpless, K. B. (1985). Enantioselective synthesis of swainsonine, a trihydroxylated indolizidine alkaloid. The Journal of Organic Chemistry, 50(3), 420-422. Available at:[Link]

-

Honda, T., Hoshi, M., Kanai, K., & Tsubuki, M. (1994). Enantioselective synthesis of indolizidine alkaloids: formal synthesis of (–)-swainsonine and of (+)-pumiliotoxin 251D. Journal of the Chemical Society, Perkin Transactions 1, (15), 2091-2101. Available at:[Link]

-

Passarella, D., et al. (2008). Enantioselective Synthesis of Indolizidine Alkaloid trans-209D. The Journal of Organic Chemistry. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective synthesis of indolizidine alkaloids: formal synthesis of (–)-swainsonine and of (+)-pumiliotoxin 251D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Diastereoselective Cyclization Strategies for Hexahydroindolizine (Indolizidine) Scaffold Synthesis

Introduction & Strategic Overview

Hexahydroindolizines (commonly referred to as indolizidines) are privileged bicyclic [4.3.0] nonane scaffolds embedded in numerous biologically active alkaloids. These include potent glycosidase inhibitors like castanospermine and swainsonine, as well as GABA receptor antagonists such as securinine[1]. For drug development professionals and synthetic chemists, the primary bottleneck in accessing these targets is the diastereoselective construction of the contiguous stereocenters along the piperidine-pyrrolidine fusion.

This application note provides a comprehensive guide to two highly robust, stereocontrolled methodologies: the Aza-Prins Cyclization and the Multicomponent 1,3-Dipolar Cycloaddition (1,3-DC) . Both methods bypass the need for chiral resolution by leveraging intrinsic stereoelectronic controls to dictate diastereoselectivity.

Methodology I: Aza-Prins Cyclization of 2-Allylpyrrolidines

Mechanistic Causality & Stereocontrol

The aza-Prins cyclization provides a direct, atom-economical route to functionalized hydroxy-indolizidines[2]. The reaction is initiated by the condensation of an aldehyde with a 2-allylpyrrolidine in the presence of trifluoroacetic acid (TFA), generating a reactive iminium ion.

The exceptional diastereoselectivity (often >95:5 dr) is governed by a highly ordered chair-like transition state. To minimize steric clash, the pyrrolidine ring fusion is forced into an equatorial position relative to the nascent piperidine ring. Consequently, the incoming nucleophile (water from the aqueous solvent system) must approach axially to maintain an anti-periplanar alignment with the π* orbital of the iminium ion. This strict stereoelectronic mandate ensures that the newly formed hydroxyl group and the bridgehead proton adopt a rigid syn-1,3-diaxial relationship [3].

Fig 1. Aza-Prins cyclization mechanism detailing axial nucleophilic trapping.

Protocol 1: Synthesis of Hydroxy-Indolizidines

Self-Validating System: This protocol utilizes specific TLC staining for non-UV active intermediates and 2D-NMR for absolute stereochemical confirmation.

Reagents & Equipment:

-

2-Allylpyrrolidine derivative (1.0 equiv)

-

Aqueous Aldehyde (e.g., 37% Formaldehyde or 40% Glyoxal) (10.0 equiv)

-

Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv)

-

Acetonitrile (wet)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the 2-allylpyrrolidine (1.0 mmol) in 5.0 mL of wet acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Initiation: Add the aqueous aldehyde (10.0 mmol) to the stirring solution at room temperature. Dropwise, add TFA (1.0 mmol). Causality: TFA serves a dual purpose—it catalyzes the iminium ion formation and activates the electrophile for the Prins cyclization.

-

Monitoring (Self-Validation): Stir the reaction at room temperature (or heat to 50 °C for less reactive aldehydes like ethyl glyoxylate). Monitor progress via TLC. Since indolizidines often lack strong UV chromophores, visualize the plates using basic KMnO₄ or Dragendorff's reagent. Complete consumption of the starting amine typically occurs within 2–24 hours.

-

Quenching: Once complete, immediately quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: Prompt neutralization prevents the degradation of the delicate hydroxy-indolizidine or its conversion into a lactol equilibrium state.

-

Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

-

Stereochemical Validation: Analyze the purified product using 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the bridgehead proton and the proton geminal to the hydroxyl group confirms the syn-1,3-diaxial geometry.

Methodology II: Multicomponent 1,3-Dipolar Cycloaddition (1,3-DC)

Mechanistic Causality & Stereocontrol

The 1,3-DC strategy constructs the indolizidine core via a highly convergent, three-component coupling of a cyclic α-amino acid (e.g., pipecolinic acid), an aldehyde, and an electron-deficient dipolarophile (e.g., maleimides or enoates)[4].